Product packaging for Undeca-1,5,8-trien-3-ol(Cat. No.:CAS No. 35389-48-1)

Undeca-1,5,8-trien-3-ol

Cat. No.: B14677931
CAS No.: 35389-48-1
M. Wt: 166.26 g/mol
InChI Key: PRGYPCCRPKULHH-UHFFFAOYSA-N
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Description

Undeca-1,5,8-trien-3-ol, with the molecular formula C11H18O, is an unsaturated alcohol of interest in scientific research . While specific biological studies on this exact compound are limited, its structure places it within a class of polyunsaturated compounds often investigated for their role as flavor and fragrance agents . Related undeca-triene and tetraene structures are known to contribute characteristic green, woody, and balsamic odor notes found in galbanum oil and are used in the composition of complex fragrances such as hyacinth, violet, and lavender . The (5E,8E) stereoisomer of this compound is documented in chemical databases, indicating research interest in its specific isomeric form . The synthesis of such poly-unsaturated hydrocarbons often involves advanced organic chemistry techniques, which may include processes analogous to the Wittig reaction for constructing specific double bond geometries . Researchers value this compound and its analogs for applications in organic synthesis, the study of natural product analogs, and the development of new fragrance components. This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18O B14677931 Undeca-1,5,8-trien-3-ol CAS No. 35389-48-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35389-48-1

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

undeca-1,5,8-trien-3-ol

InChI

InChI=1S/C11H18O/c1-3-5-6-7-8-9-10-11(12)4-2/h4-6,8-9,11-12H,2-3,7,10H2,1H3

InChI Key

PRGYPCCRPKULHH-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC=CCC(C=C)O

Origin of Product

United States

Structural Context and Significance Within Polyunsaturated Compounds

The structure of Undeca-1,5,8-trien-3-ol is defined by an eleven-carbon backbone featuring three carbon-carbon double bonds and a hydroxyl group. Its systematic name reveals these key features: "undeca-" for the 11-carbon chain, "-1,5,8-trien-" indicating double bonds starting at carbons 1, 5, and 8, and "-3-ol" specifying a hydroxyl (-OH) group on the third carbon.

A defining characteristic of this molecule is its nature as a polyunsaturated allylic alcohol. ebsco.com The hydroxyl group is positioned on a carbon atom adjacent to a double bond (the C1=C2 bond), which significantly influences its reactivity. ebsco.com Allylic alcohols are known for their enhanced reactivity in substitution reactions and their utility as versatile intermediates in chemical synthesis. ebsco.comorganic-chemistry.org

The arrangement of the three double bonds is another crucial aspect of its structure. They are non-conjugated, separated by methylene groups, creating a "skipped" diene system between carbons 5 and 8. This pattern of unsaturation is found in various natural products, including certain fatty acids, and provides distinct reactive sites for a range of chemical transformations. researchgate.net

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C₁₁H₁₈O
Molar Mass 166.26 g/mol
Structure An 11-carbon chain with double bonds at positions 1, 5, and 8, and a hydroxyl group at position 3.
Functional Groups Allylic Alcohol, Alkene

| Chirality | Chiral at the C3 position |

Undeca 1,5,8 Trien 3 Ol As a Versatile Chiral Building Block

Strategic Retrosynthetic Disconnections

Retrosynthetic analysis of this compound reveals several logical bond disconnections that pave the way for convergent and efficient synthetic routes. The core structure features three double bonds at positions 1, 5, and 8, and a hydroxyl group at C3. The stereochemistry at the C3 alcohol and the geometry of the double bonds are key challenges.

A primary disconnection strategy involves breaking the C4-C5 and C7-C8 bonds, suggesting a convergent assembly of three smaller fragments. This approach allows for the independent synthesis of key building blocks, which can then be coupled in the final stages of the synthesis. For instance, a C1-C4 fragment containing the allylic alcohol moiety, a C5-C7 fragment, and a C8-C11 fragment can be envisioned.

Another powerful retrosynthetic approach involves disconnecting the molecule at the double bonds, pointing towards olefination reactions as key synthetic steps. For example, a disconnection at the C5-C6 double bond suggests a Wittig-type reaction between a C1-C5 aldehyde or ketone and a C6-C11 phosphonium (B103445) ylide. Similarly, the C8-C9 double bond can be formed via olefination.

The synthesis of related natural products, such as the dictyopterenes, which are C11 hydrocarbons isolated from brown algae, provides valuable insights into plausible retrosynthetic pathways. rsc.orgacs.orgrsc.org For example, the synthesis of dictyopterene A, a structural isomer of a dehydrated form of this compound, has been achieved through various routes, often involving the coupling of smaller, functionalized fragments. researchgate.netmpg.de

Key Carbon-Carbon Bond Forming Reactions in this compound Synthesis

The construction of the undecatriene backbone relies on robust and stereocontrolled carbon-carbon bond-forming reactions. Wittig olefination and Castro-Stephens coupling are particularly relevant for forging the alkene and alkyne functionalities that are either present in the final molecule or serve as precursors to the desired double bonds.

Wittig Olefination Strategies and Stereocontrol

The Wittig reaction is a cornerstone in alkene synthesis and offers a high degree of control over the location of the newly formed double bond. rsc.org In the context of this compound synthesis, this reaction can be employed to construct the C5=C6 and C8=C9 double bonds. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide used.

Non-stabilized ylides (e.g., those derived from simple alkyl halides) typically lead to the formation of (Z)-alkenes.

Stabilized ylides (e.g., those containing an adjacent ester or ketone group) generally afford (E)-alkenes.

The Schlosser modification of the Wittig reaction can be used to obtain (E)-alkenes from non-stabilized ylides.

In the synthesis of dictyopterene A, a Wittig reaction between a cyclopropyl-containing phosphonium ylide and an aldehyde has been a key step in several reported routes. researchgate.net The choice of reagents and reaction conditions is critical to achieve the desired (E) or (Z) geometry of the resulting double bond.

Reactant 1 (Ylide)Reactant 2 (Aldehyde/Ketone)Product Double BondExpected StereochemistryReference
Alkyl-triphenylphosphonium ylideAldehydeC=C(Z)-alkeneGeneral Wittig reaction principles
Ester-stabilized ylideAldehydeC=C(E)-alkeneGeneral Wittig reaction principles
Alkyl-triphenylphosphonium ylide (Schlosser conditions)AldehydeC=C(E)-alkeneSchlosser modification of Wittig reaction

Castro–Stephens Coupling in Alkynol Synthesis

The Castro-Stephens coupling provides a powerful method for the synthesis of disubstituted alkynes through the reaction of a copper(I) acetylide with an aryl or vinyl halide. This reaction is particularly useful for creating precursors to the alkenes in this compound. An internal alkyne can be stereoselectively reduced to either a (Z)-alkene using Lindlar's catalyst or to an (E)-alkene via a dissolving metal reduction.

For the synthesis of this compound, a key intermediate could be an alkynol, formed by the Castro-Stephens coupling of a suitable vinyl halide and a propargyl alcohol derivative. This alkynol could then be selectively reduced to the desired cis or trans alkene.

Reactant 1 (Copper Acetylide)Reactant 2 (Halide)ProductSubsequent Transformation
Copper(I) acetylide of a propargyl alcohol derivativeVinyl halideAlkynolStereoselective reduction to an alkene
Copper(I) acetylideVinyl bromideDisubstituted alkynePartial hydrogenation to a cis-alkene

Enantioselective and Diastereoselective Approaches

Accessing specific stereoisomers of this compound necessitates the use of enantioselective and diastereoselective synthetic strategies. The Sharpless asymmetric epoxidation and chiral pool synthesis are two powerful approaches to introduce chirality and control the relative stereochemistry of the final molecule.

Sharpless Asymmetric Epoxidation for Chiral Induction

The Sharpless asymmetric epoxidation is a highly reliable method for the enantioselective epoxidation of allylic alcohols. This reaction utilizes a titanium isopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide as the oxidant. The choice of the chiral tartrate ligand dictates the stereochemistry of the resulting epoxide with high predictability.

In the synthesis of a chiral this compound, an achiral precursor containing an allylic alcohol, such as undeca-1,5-dien-3-ol, could be subjected to Sharpless epoxidation. This would introduce a chiral epoxide that can then be opened regioselectively to install the desired functionality and set the stereocenter at C3. The epoxide can also serve as a handle for further transformations to construct the rest of the molecule. The synthesis of various natural products has successfully employed this methodology to create key chiral building blocks.

Substrate (Allylic Alcohol)Chiral LigandProductKey Feature
Primary or secondary allylic alcohol(+)-Diethyl Tartrate ((+)-DET)(2R,3R)- or (2S,3R)-Epoxy alcoholPredictable enantioselectivity
Primary or secondary allylic alcohol(-)-Diethyl Tartrate ((-)-DET)(2S,3S)- or (2R,3S)-Epoxy alcoholPredictable enantioselectivity

Chiral Pool Synthesis Utilizing Natural Chiral Precursors (e.g., lactate (B86563) derivatives)

Chiral pool synthesis leverages the readily available enantiopure starting materials from nature, such as amino acids, sugars, and hydroxy acids like lactate derivatives. These natural products provide a cost-effective and efficient way to introduce chirality into a target molecule.

For the synthesis of a specific enantiomer of this compound, a lactate derivative could serve as the chiral source for the C3 stereocenter. For example, ethyl lactate can be converted into a chiral aldehyde or another functionalized building block. This chiral fragment can then be elaborated through a series of reactions, including the aforementioned Wittig olefination or other coupling reactions, to construct the full carbon skeleton of the target molecule. The biosynthesis of algal pheromones, which are structurally related C11 hydrocarbons, originates from polyunsaturated fatty acids, further supporting the feasibility of using fatty acid-like precursors in a synthetic strategy. db-thueringen.denih.govacs.orgnih.gov

Chiral PrecursorKey IntermediateTarget Stereocenter
(S)-Ethyl lactateChiral aldehyde or phosphonium saltC3 (S)-configuration
(R)-Ethyl lactateChiral aldehyde or phosphonium saltC3 (R)-configuration

Diastereoselective Synthesis of this compound Derivatives

The controlled synthesis of specific diastereomers of this compound is crucial for investigating its properties and potential applications. While specific literature on the diastereoselective synthesis of this compound is limited, strategies employed for structurally related compounds, such as yuzunone ((6Z,8E)-undeca-6,8,10-trien-3-one), can provide valuable insights. nih.govresearchgate.net The synthesis of yuzunone involved a stereoselective approach to establish the desired double bond geometry, a critical aspect that would also be paramount in synthesizing specific stereoisomers of this compound. nih.govresearchgate.net

For the synthesis of this compound, a potential diastereoselective strategy could involve the addition of an organometallic reagent to an appropriate α,β-unsaturated aldehyde. The stereochemical outcome of such a reaction is often influenced by the choice of catalyst and reaction conditions. For instance, the use of chiral catalysts or auxiliaries can direct the formation of a specific diastereomer.

A plausible, though not explicitly documented, approach could involve the following steps:

Preparation of a Dienyl Aldehyde: Synthesis of a dienyl aldehyde with the desired stereochemistry for the C5-C6 and C8-C9 double bonds.

Diastereoselective Addition: A diastereoselective nucleophilic addition of an allyl or vinyl organometallic reagent to the aldehyde. The choice of reagent and reaction conditions would be critical to control the stereochemistry at the newly formed C3 alcohol center relative to any pre-existing stereocenters.

The successful diastereoselective synthesis of a spiroether has been reported with over 99% diastereomeric excess, highlighting the potential for high stereocontrol in complex molecules. mdpi.com This level of control is achieved through careful selection of reagents and reaction pathways.

Protecting Group Manipulations and Functional Group Interconversions

The presence of multiple reactive sites in this compound, namely the hydroxyl group and the three double bonds, necessitates the use of protecting groups to achieve selective transformations.

Silyl (B83357) Ether Protection and Subsequent Deprotection Strategies

Silyl ethers are a versatile and widely used protecting group for alcohols due to their ease of formation, stability under various reaction conditions, and selective removal. wikipedia.orglibretexts.orgmasterorganicchemistry.com The general structure of a silyl ether is R'₃Si-O-R. wikipedia.org

Protection: The hydroxyl group of this compound can be protected as a silyl ether by reacting it with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMS-Cl) in the presence of a base like imidazole (B134444) in a solvent such as dimethylformamide (DMF). wikipedia.org The choice of the silyl group allows for tuning the stability of the protecting group. For instance, bulkier silyl groups like triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS) offer greater stability compared to trimethylsilyl (B98337) (TMS). wikipedia.org

Deprotection: The removal of the silyl ether can be achieved under mild conditions, most commonly using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF). masterorganicchemistry.com The strong Si-F bond formation drives the reaction to completion. masterorganicchemistry.com Alternatively, acidic conditions can also be employed for deprotection, with the rate of cleavage depending on the steric bulk of the silyl group. wikipedia.org

A key advantage of silyl ethers is the possibility of selective deprotection. For example, a less hindered silyl ether could be removed in the presence of a more hindered one by carefully controlling the reaction conditions. This orthogonality is crucial in the synthesis of complex molecules with multiple hydroxyl groups.

Silyl EtherCommon AbbreviationRelative Stability to AcidRelative Stability to Base
TrimethylsilylTMS11
TriethylsilylTES6410-100
tert-ButyldimethylsilylTBDMS or TBS20,000~20,000
tert-ButyldiphenylsilylTBDPS5,000,000~20,000
TriisopropylsilylTIPS700,000100,000

Table based on data from Wikipedia. wikipedia.org

Regioselective Oxidation Reactions on this compound Scaffolds

The regioselective oxidation of one of the double bonds in the presence of the others, or the oxidation of the alcohol to a ketone, are important transformations. While specific examples for this compound are not documented, general principles of regioselective oxidation of polyunsaturated systems can be applied.

The oxidation of the secondary alcohol at C3 to the corresponding ketone, undeca-1,5,8-trien-3-one, would be a primary consideration. A variety of reagents can be employed for this transformation, with the choice depending on the desired selectivity and the presence of other sensitive functional groups.

For the selective oxidation of one of the double bonds, epoxidation is a common strategy. The reactivity of the double bonds towards epoxidation reagents (like m-CPBA) would depend on their substitution pattern and electronic properties. The allylic alcohol at C3 could direct the epoxidation to the C5-C6 double bond through a process known as directed epoxidation.

Comparative Analysis of Synthetic Routes to this compound

The synthesis of this compound can be envisioned through several convergent or linear approaches. A comparative analysis of these potential routes is essential for identifying the most efficient and practical strategy.

Route A: Convergent Approach

This strategy would involve the synthesis of two key fragments that are then coupled together. For example:

Fragment 1: A C8 fragment containing the C5 and C8 double bonds, perhaps synthesized via Wittig-type reactions or cross-coupling methodologies to control the stereochemistry.

Fragment 2: A C3 fragment, such as an allyl halide or an analogous organometallic reagent.

The coupling of these fragments, followed by any necessary functional group manipulations, would lead to the target molecule. This approach allows for flexibility and the independent synthesis of complex fragments.

Route B: Linear Approach

A linear synthesis would involve the sequential building of the carbon chain and introduction of the functional groups. A possible linear sequence could start from a smaller, readily available starting material and extend the chain step-by-step. While potentially longer, a linear approach might be advantageous if it allows for better control over stereochemistry at each step.

Route C: Approach Based on Natural Precursors

While no direct natural source of this compound is widely known, it is conceivable that it could be synthesized from a related natural product through a series of chemical modifications. This approach is often attractive due to the inherent stereochemistry present in natural starting materials.

A comparative analysis of these hypothetical routes would consider factors such as:

Stereoselectivity: The ability to control the geometry of the double bonds and the stereochemistry of the alcohol.

Availability of Starting Materials: The cost and accessibility of the initial building blocks.

Practicality and Scalability: The ease of performing the reactions on a larger scale.

The synthesis of related undecatrienes has been achieved through various methods, including processes that are highly stereoselective. google.com These existing methods for similar structures would serve as a valuable starting point for the development of a robust synthesis for this compound.

Chemical Reactivity and Derivatization of Undeca 1,5,8 Trien 3 Ol Frameworks

Reactivity of the Triene System: Electrophilic and Radical Additions

The triene system of Undeca-1,5,8-trien-3-ol, consisting of three non-conjugated double bonds, is susceptible to both electrophilic and radical additions. The regioselectivity and stereoselectivity of these reactions are influenced by the electronic properties of the double bonds and the potential for intermediate stabilization.

Electrophilic Additions: The addition of electrophiles, such as hydrogen halides (HX) and halogens (X₂), to a non-conjugated diene typically follows Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. libretexts.org In the case of this compound, the three double bonds would be expected to react based on their relative electron density and steric accessibility. The presence of the allylic alcohol could influence the regioselectivity of the addition, particularly to the C5-C6 double bond, due to potential electronic effects or intramolecular participation.

For instance, the electrophilic addition of HBr to a conjugated diene can lead to both 1,2- and 1,4-addition products, with the ratio often being dependent on the reaction temperature. youtube.com While the triene in this compound is non-conjugated, similar principles of carbocation stability would govern the outcome of electrophilic additions.

Radical Additions: Radical additions to alkenes, often initiated by peroxides, typically proceed via an anti-Markovnikov pathway. rsc.org The reaction of this compound with radical species would likely involve the formation of the most stable radical intermediate. The relative reactivity of the three double bonds towards radical attack would depend on factors such as steric hindrance and the stability of the resulting radical. The hydroxyl group could also play a role in directing the radical addition or participating in subsequent reactions. Studies on the radical-initiated reactions of unsaturated alcohols have shown that the reaction can be initiated by the abstraction of a hydrogen atom from the alcohol, leading to further transformations. acs.org

Table 1: Predicted Electrophilic and Radical Additions to the this compound Framework
Reaction TypeReagentPredicted Major Product(s)Key Considerations
Electrophilic AdditionHBrMixture of bromo-undecadien-3-olsFollows Markovnikov's rule; potential for multiple isomers depending on which double bond reacts.
Electrophilic AdditionBr₂Mixture of dibromo-undecadien-3-olsAnti-addition stereochemistry is expected.
Radical AdditionHBr, PeroxidesMixture of bromo-undecadien-3-olsFollows anti-Markovnikov's rule.
Radical AdditionThiol (RSH)Thioether adductsCan be initiated by radical initiators like AIBN. libretexts.org

Transformations Involving the Allylic Alcohol Moiety

The allylic alcohol group in this compound is a versatile functional handle that can undergo a variety of transformations, including oxidation, reduction, and conversion into other functional groups.

Oxidation: The oxidation of allylic alcohols can yield α,β-unsaturated aldehydes or ketones. A variety of reagents can be employed for this transformation, including pyridinium (B92312) chlorochromate (PCC), manganese dioxide (MnO₂), and Dess-Martin periodinane. wikipedia.org The chemoselective oxidation of the allylic alcohol in the presence of the three double bonds is a key challenge. However, many modern oxidation methods show high selectivity for allylic alcohols. For example, a transition metal-free oxidation using NaOtBu and O₂ has been shown to be effective for the direct oxidation of allylic alcohols to α,β-unsaturated carboxylic acids. rsc.org Furthermore, catalytic systems like platinum black with hydrogen peroxide can chemoselectively oxidize allylic alcohols. rsc.org The Riley oxidation, using selenium dioxide, is another classic method for the allylic oxidation of olefins. wikipedia.org

Derivatization: The hydroxyl group can be readily converted into other functionalities. For example, it can be transformed into an ether through the Williamson ether synthesis or by acid-catalyzed addition to an alkene. libretexts.org Esterification with acid chlorides or anhydrides is another common transformation. These derivatizations can be used to protect the alcohol group during subsequent reactions or to introduce new functionalities into the molecule. The synthesis of allylic alcohols from other functional groups, such as the reduction of α,β-unsaturated carbonyl compounds or the cleavage of epoxides, is also a well-established area of research. researchgate.net

Table 2: Potential Transformations of the Allylic Alcohol Moiety in this compound
Reaction TypeReagent(s)Product TypeReference Example
OxidationPCC, CH₂Cl₂α,β-Unsaturated ketoneBabler Oxidation wikipedia.org
OxidationMnO₂α,β-Unsaturated ketoneWidely used for allylic alcohols
OxidationNaOtBu, O₂α,β-Unsaturated carboxylic acid rsc.org
EtherificationNaH, R-XAllylic etherWilliamson Ether Synthesis libretexts.org
EsterificationAcyl chloride, PyridineAllylic esterStandard esterification

Formation of Complex Ring Systems from this compound Precursors

The polyunsaturated nature of this compound makes it an excellent precursor for the synthesis of complex cyclic and heterocyclic systems through intramolecular cyclization reactions. These reactions can be triggered by various means, including acid catalysis, metal catalysis, or radical initiation.

Acid-Catalyzed Cyclization: The allylic alcohol can be protonated under acidic conditions to form a carbocation, which can then be attacked by one of the double bonds in an intramolecular fashion. The cyclization of terpenoids like geraniol (B1671447) under acidic conditions to form cyclic monoterpenes is a classic example of this type of reaction. researchgate.net The regioselectivity of the cyclization would depend on the relative stability of the resulting carbocation intermediates and the ring size being formed.

Metal-Catalyzed Cyclization: Transition metals, particularly palladium and gold, are known to catalyze the intramolecular hydroalkoxylation and hydroamination of unsaturated alcohols. organic-chemistry.org For example, palladium-catalyzed cyclization of unsaturated alcohols can lead to the stereoselective synthesis of cyclic ethers like tetrahydrofurans and tetrahydropyrans. nih.gov

Radical Cyclization: Intramolecular radical cyclization is a powerful tool for the construction of cyclic systems. The generation of a radical at a suitable position within the this compound framework could initiate a cascade of cyclization events involving the double bonds. Such radical cascade processes have been successfully employed in the total synthesis of complex polycyclic terpenoid natural products. nih.gov For instance, the cyclization of farnesol, a C15 isoprenoid alcohol, has been shown to yield bicyclic sesquiterpenes. rsc.org

Table 3: Potential Cyclization Reactions of the this compound Framework
Cyclization TypeCatalyst/InitiatorPotential Product TypeReference Example
Cationic Polyene CyclizationLewis or Brønsted AcidMono- or Bicyclic alcohols/ethersBiomimetic cyclization of geraniol researchgate.net
Palladium-Catalyzed CyclizationPd(0) catalystTetrahydrofuran or Tetrahydropyran derivatives nih.gov
Radical Cascade CyclizationRadical Initiator (e.g., AIBN, Bu₃SnH)Fused or bridged ring systems nih.gov
Oxidative CyclizationPermanganate ionTetrahydrofuran diols rsc.org

Mechanistic Insights into this compound Transformations

The diverse reactivity of the this compound framework is underpinned by a variety of reaction mechanisms. Understanding these mechanisms is crucial for predicting reaction outcomes and designing synthetic strategies.

Electrophilic Additions: The mechanism of electrophilic addition to an alkene typically involves a two-step process. libretexts.org The first, and rate-determining, step is the attack of the electrophile on the π-bond of the alkene to form a carbocation intermediate. The second step is the rapid attack of a nucleophile on the carbocation. In the case of a polyene like this compound, the initial electrophilic attack would likely occur at the most nucleophilic double bond, leading to the most stable carbocation intermediate. Resonance stabilization of the carbocation, if possible, would play a significant role.

Radical Reactions: Free radical reactions proceed via a chain mechanism involving initiation, propagation, and termination steps. In the context of this compound, a radical initiator would generate a radical species that adds to one of the double bonds. The resulting radical can then propagate the chain by abstracting an atom from another molecule or undergo intramolecular cyclization. The regioselectivity of the initial radical attack is governed by the formation of the more stable radical intermediate.

Cyclization Mechanisms: The mechanisms of cyclization reactions are diverse. Cationic polyene cyclizations are thought to proceed through a series of carbocation intermediates, with the stereochemical outcome often being controlled by the conformation of the polyene chain. researchgate.net Metal-catalyzed cyclizations often involve the formation of organometallic intermediates, such as π-allyl palladium complexes, which are then attacked by the nucleophilic alcohol. nih.gov Radical cyclizations are governed by the principles of radical stability and the kinetics of ring closure, with 5-exo and 6-exo cyclizations generally being favored.

The interplay between the different functional groups in this compound can lead to complex and interesting mechanistic pathways. For example, the hydroxyl group could act as an internal nucleophile to trap a carbocation or radical intermediate formed during a reaction at one of the double bonds, leading directly to cyclic products.

Proposed Biological Relevance and Natural Occurrence Pathways

Connection to Macrophage-Produced Prohealing Docosahexaenoic Acid Derivatives

Macrophages are known to metabolize DHA into potent pro-resolving and pro-healing molecules. These pathways are initiated by lipoxygenase (LOX) or cyclooxygenase (COX) enzymes, leading to a cascade of reactions that produce various hydroxylated derivatives of DHA. While this is an active area of research, Undeca-1,5,8-trien-3-ol has not been identified as a product or an intermediate in any of the known metabolic routes of DHA in macrophages or any other cell type.

Enzymatic Transformations and Metabolic Fates in Biological Systems

Consistent with the lack of evidence for its natural occurrence, there is no information on the enzymatic transformations or metabolic fate of this compound in biological systems. The enzymes that would potentially metabolize such a compound, including cytochrome P450s, dehydrogenases, or transferases, have not been studied in relation to this specific substrate.

Advanced Spectroscopic Characterization in this compound Research

Following a comprehensive search of scientific literature and chemical databases, it has been determined that detailed experimental spectroscopic data for the specific chemical compound this compound is not available in published research. While information exists for various isomers of undecatriene and other related compounds, specific research findings concerning the ¹H NMR, ¹³C NMR, 2D NMR, IR, UV-Vis, and HRMS analysis of this compound could not be located.

Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for each specified section and subsection as requested in the article outline. The creation of data tables and the presentation of detailed research findings are contingent on the availability of primary research data, which is currently absent for this particular molecule.

Further research and synthesis of this compound, followed by its spectroscopic characterization, would be required to generate the data necessary to fulfill the requested article structure.

Future Directions and Academic Applications of Undeca 1,5,8 Trien 3 Ol Research

Exploration of Novel Catalytic Systems for its Synthesis

The development of efficient and stereoselective synthetic routes to complex molecules like undeca-1,5,8-trien-3-ol is a primary objective in modern organic chemistry. Future research will likely focus on pioneering novel catalytic systems that can control the stereochemistry at the C3 alcohol and the geometry of the three double bonds.

Transition metal catalysis, particularly with palladium and copper, has been instrumental in the synthesis of related polyunsaturated systems. For instance, palladium-copper (Pd/Cu) catalyzed coupling reactions are a cornerstone for creating conjugated enyne intermediates, which can then be stereoselectively reduced to the desired alkene geometry. The synthesis of (3E,5Z)-undeca-1,3,5-triene, for example, utilizes a Pd/Cu-catalyzed coupling of (E)-1-chloro-1,3-butadiene with a suitable alkyne, followed by a stereoselective reduction. Similar strategies could be envisioned for the synthesis of this compound, where a key step would be the coupling of a C7 fragment with a C4 building block containing the alcohol functionality.

Furthermore, the use of Lewis acids such as boron trifluoride, aluminum trichloride, and zinc chloride as catalysts in condensation reactions could be explored. google.com These catalysts are effective in promoting carbon-carbon bond formation and may be applicable to the construction of the undecatrienol backbone. google.com

The table below outlines potential catalytic systems that could be investigated for the synthesis of this compound, based on successful syntheses of analogous compounds.

Catalytic System Reaction Type Potential Application in this compound Synthesis Key Challenges
Palladium/Copper (e.g., Pd(PPh₃)₄/CuI)Cross-coupling (e.g., Sonogashira)Formation of the carbon skeleton by coupling smaller fragments.Achieving high stereoselectivity for the double bonds.
Lewis Acids (e.g., BF₃·OEt₂, ZnCl₂)Condensation/AdditionConstruction of the carbon backbone through aldol-type reactions.Controlling regioselectivity and preventing side reactions.
Chiral OrganocatalystsAsymmetric Aldol ReactionEnantioselective formation of the C3 stereocenter.Catalyst efficiency and turnover number.
Metathesis Catalysts (e.g., Grubbs' catalysts)Olefin MetathesisFormation of the double bonds from smaller olefinic precursors.Controlling the geometry (E/Z) of the resulting double bonds.

Development of this compound as a Precursor for Biologically Active Molecules

Polyunsaturated fatty alcohols and their derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. abjournals.orgjddtonline.info For example, other unsaturated long-chain alcohols have been identified as having potential pharmacological applications. abjournals.org The structural features of this compound, including its triene system and secondary alcohol, suggest its potential as a versatile precursor for the synthesis of more complex, biologically active molecules.

Future research could focus on transforming the hydroxyl and alkene functionalities of this compound into other functional groups to create a library of novel compounds for biological screening. For instance, the alcohol group can be oxidized to a ketone or converted into an ester, while the double bonds can undergo various addition reactions. The synthesis of complex organic molecules often relies on such strategic modifications of a central scaffold. solubilityofthings.com

The potential of this compound as a building block is highlighted by the known biological activities of structurally related compounds.

Compound Class Example Reported Biological Activity Relevance to this compound
Polyunsaturated Hydrocarbons(3E,5Z)-undeca-1,3,5-trieneOdorant, Flavor compoundThe triene system is a key structural feature.
Fatty Alcohols1-DocosanolAntibacterialThe alcohol functionality is a site for potential biological interaction. jddtonline.info
Polyunsaturated Alcohols6,11-Dimethyl-2,6,10-dodecatrien-1-olVarious biological activities reported for related compounds. jddtonline.infoDemonstrates the potential of similar structures.

Computational Chemistry Approaches to Reaction Mechanism and Stereoselectivity

Computational chemistry has become an indispensable tool in modern organic chemistry for elucidating reaction mechanisms and predicting the stereochemical outcomes of reactions. rsc.org For a molecule with the complexity of this compound, with one stereocenter and three double bonds that can exist as different geometric isomers, computational methods can provide invaluable insights.

Density Functional Theory (DFT) calculations, for example, can be employed to model the transition states of potential synthetic reactions. This allows for the prediction of the most likely reaction pathway and the resulting stereochemistry. Such studies can help in the rational design of catalysts and reaction conditions to favor the formation of a single desired stereoisomer. acs.org For instance, computational studies on asymmetric catalysis can aid in the design of organocatalysts for the enantioselective synthesis of chiral alcohols. rsc.org

Future computational research on this compound could focus on:

Modeling Catalytic Cycles: Simulating the entire catalytic cycle for its synthesis to identify rate-determining steps and opportunities for optimization.

Predicting Stereoselectivity: Calculating the energy barriers for the formation of different stereoisomers to guide the selection of chiral catalysts and reaction conditions. acs.org

Conformational Analysis: Determining the most stable conformations of the molecule, which can influence its reactivity and biological activity.

Integration of this compound Chemistry into Advanced Chemical Education

The synthesis and characterization of complex organic molecules provide excellent learning opportunities for students in advanced organic chemistry courses. acs.orgrsc.org this compound, with its multiple functional groups and stereochemical complexity, can serve as an engaging case study to illustrate a variety of key concepts. khanacademy.org

The synthesis of this molecule would require students to apply their knowledge of:

Retrosynthetic Analysis: Devising a synthetic plan by breaking the target molecule down into simpler, commercially available starting materials.

Stereochemistry: Understanding and controlling the formation of a chiral center and the geometry of multiple double bonds.

Spectroscopic Analysis: Using techniques like NMR, IR, and mass spectrometry to characterize the intermediates and the final product.

Reaction Mechanisms: Proposing detailed mechanisms for the reactions used in the synthesis.

Incorporating the synthesis of a challenging yet accessible molecule like this compound into the curriculum can help bridge the gap between theoretical concepts and practical laboratory work, thereby enhancing students' problem-solving skills and their appreciation for the art of organic synthesis. solubilityofthings.comacs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.